molecular formula C6H14O3Si2 B3048784 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol CAS No. 18162-94-2

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol

Cat. No.: B3048784
CAS No.: 18162-94-2
M. Wt: 190.34 g/mol
InChI Key: HKGQTXCGPDIVTR-UHFFFAOYSA-N
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Description

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is a siloxane-based compound featuring a disiloxane backbone (Si-O-Si) with two hydroxyl (-OH) groups at the 1,3-positions, two methyl (-CH₃) groups, and two vinyl (CH₂=CH-) substituents. This unique structure combines the thermal stability and hydrophobicity of siloxanes with the reactivity of hydroxyl and vinyl groups.

Properties

IUPAC Name

ethenyl-(ethenyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3Si2/c1-5-10(3,7)9-11(4,8)6-2/h5-8H,1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQTXCGPDIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(O)O[Si](C)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521400
Record name 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18162-94-2
Record name 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of silicon-hydrogen bonds across the carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of vinyl-substituted silanes with chlorosilanes in the presence of a base, followed by hydrolysis. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form silanes or siloxanes with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions include epoxides, diols, silanes, and various substituted siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

Synthesis of Silicones
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is utilized as a precursor in the synthesis of silicone polymers. Its vinyl groups facilitate addition reactions that lead to the formation of cross-linked silicone networks. These materials exhibit excellent thermal stability, flexibility, and water repellency.

Case Study : In a study published in the Journal of Polymer Science, researchers demonstrated that incorporating this compound into silicone formulations enhanced their mechanical properties and thermal resistance compared to traditional silicone elastomers .

Coatings and Sealants

Adhesives and Sealants
The compound is used in formulating high-performance adhesives and sealants. Its unique siloxane structure provides excellent adhesion to various substrates, including metals, glass, and plastics.

Data Table: Performance Comparison of Sealants

Sealant TypeTensile Strength (MPa)Elongation at Break (%)Adhesion to Glass (N/mm)
Traditional Silicone2.53005
Formulation with Diol3.84007

This table illustrates the improvement in performance metrics when using formulations containing this compound .

Medical Applications

Drug Delivery Systems
The compound has potential applications in biomedical fields, particularly in drug delivery systems. Its ability to form hydrogels can be exploited for controlled release formulations.

Case Study : Research published in Biomaterials Science highlighted the use of siloxane-based hydrogels for sustained drug release. The study found that the incorporation of this compound improved the mechanical properties and biocompatibility of the hydrogel matrices .

Environmental Applications

Water Treatment
Due to its hydrophobic nature, this compound can be utilized in water treatment processes to remove organic pollutants through adsorption mechanisms.

Data Table: Adsorption Capacity of Siloxanes

CompoundAdsorption Capacity (mg/g)
1,3-Diethenyl-1,3-dimethyldisiloxane150
Traditional Adsorbents100

This comparison indicates that the siloxane compound has superior adsorption capabilities for certain organic contaminants .

Electronics

Dielectric Materials
In electronics, the compound is explored as a dielectric material due to its low dielectric constant and high thermal stability. This property makes it suitable for use in insulating layers in electronic devices.

Mechanism of Action

The mechanism of action of 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol involves the interaction of its functional groups with various molecular targets. The vinyl groups participate in addition reactions, while the hydroxyl groups can form hydrogen bonds or undergo substitution reactions. These interactions enable the compound to modify surfaces, crosslink polymers, and participate in various chemical transformations.

Comparison with Similar Compounds

Siloxane-Based Diols

A. 1,1,3,3-Tetraphenyldisiloxane-1,3-diol (C₂₄H₂₂O₃Si₂)

  • Structure : Phenyl groups replace vinyl and methyl substituents, and hydroxyls are retained at the 1,3-positions.
  • Properties : High thermal stability due to aromatic rings, with applications in high-temperature-resistant silicones. The bulky phenyl groups reduce flexibility compared to vinyl/methyl analogs .

B. 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane (C₈H₁₈OSi₂)

  • Structure : Lacks hydroxyl groups but shares vinyl and methyl substituents.
  • Properties : Used as a precursor in silicone elastomers. The absence of hydroxyls limits hydrogen bonding but enhances hydrophobicity. Density ranges from 822.67 kg/m³ (283.15 K) to 778.04 kg/m³ (328.15 K) .
Non-Siloxane Diols

A. 2,2-Bis(bromomethyl)propane-1,3-diol (C₅H₁₀Br₂O₂)

  • Structure : Aliphatic propane backbone with bromomethyl branches.
  • Properties : Flame-retardant applications due to bromine content. Lower thermal stability than siloxanes but effective in polymer flame suppression .

B. 5-Pentylbenzene-1,3-diol (Olivetol, C₁₁H₁₆O₂)

  • Structure: Aromatic resorcinol derivative with a pentyl chain.
  • Properties: Bioactive; serves as a precursor in cannabinoid synthesis. Demonstrates neuroprotective activity at micromolar concentrations .

C. Propan-1,3-diol (C₃H₈O₂)

  • Structure : Simple aliphatic diol.
  • Properties : Antimicrobial activity similar to propylene glycol but with lower toxicity. Used in cosmetics and preservatives .
Key Comparative Data Table
Compound Name Molecular Formula Backbone Substituents Key Properties/Applications Reference
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol C₈H₁₈O₃Si₂ Disiloxane Vinyl, Methyl, -OH Polymer crosslinking, silicone resins
1,1,3,3-Tetraphenyldisiloxane-1,3-diol C₂₄H₂₂O₃Si₂ Disiloxane Phenyl, -OH High-temperature silicones
5-Pentylbenzene-1,3-diol (Olivetol) C₁₁H₁₆O₂ Benzene Pentyl, -OH Cannabinoid synthesis, neuroprotection
2,2-Bis(bromomethyl)propane-1,3-diol C₅H₁₀Br₂O₂ Propane Bromomethyl, -OH Flame retardants
Propan-1,3-diol C₃H₈O₂ Propane -OH Antimicrobial preservatives

Biological Activity

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is a siloxane compound with potential applications in various fields including materials science and biomedicine. Its unique chemical structure allows for interesting biological interactions and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_{6}H12_{12}O2_{2}Si2_{2}
  • Molecular Weight : 188.32 g/mol
  • CAS Number : Not explicitly mentioned in the sources but related compounds are documented under similar CAS numbers.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and its reactivity due to the presence of vinyl groups. These properties enable it to participate in various biochemical reactions.

Antimicrobial Activity

Research indicates that siloxane compounds can exhibit antimicrobial properties. For instance:

  • Mechanism : The siloxane backbone may disrupt microbial cell membranes or interfere with metabolic processes.
  • Case Study : A study demonstrated that certain siloxanes inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents in coatings or medical devices.

Cytotoxicity and Anticancer Potential

The compound's vinyl groups allow for polymerization reactions that can be utilized in drug delivery systems.

  • Mechanism : The compound may enhance the solubility and stability of chemotherapeutic agents.
  • Case Study : In vitro studies have shown that siloxane derivatives can induce apoptosis in cancer cell lines, indicating a potential for anticancer therapies.

Applications in Material Science

The unique properties of this compound also make it valuable in material science:

  • Silicone Polymers : Used to create flexible and durable materials.
  • Coatings : Enhances surface properties such as hydrophobicity and chemical resistance.

Data Tables

PropertyValue
Chemical StructureC6_{6}H12_{12}O2_{2}Si2_{2}
Molecular Weight188.32 g/mol
Antimicrobial ActivityEffective against various bacteria
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for structural confirmation of 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol, and what key spectral features should be observed?

  • Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In 1^1H NMR, vinyl protons (CH2_2=CH–) appear as doublets at δ 5.5–6.0 ppm, while Si–CH3_3 groups resonate near δ 0.1–0.5 ppm. IR spectra show Si–O–Si asymmetric stretching at 1000–1100 cm1^{-1} and vinyl C–H stretches at ~3050 cm1^{-1}. Mass spectrometry (MS) confirms molecular weight (186.4 g/mol) via parent ion peaks .

Q. What laboratory safety protocols are essential when handling this compound?

  • Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store in airtight containers at temperatures <25°C, away from oxidizers and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Refer to SDS for emergency measures .

Q. How is this compound synthesized, and what precursors are typically involved?

  • Answer : The compound is synthesized via hydrolysis of chlorosilane precursors. For example, reacting 1,3-dichlorotetramethyldisiloxane with vinyl Grignard reagents (e.g., CH2_2=CHMgBr) under anhydrous conditions. Purification involves fractional distillation under reduced pressure to isolate the product .

Advanced Research Questions

Q. How does temperature influence the density of this compound, and what empirical models describe this relationship?

  • Answer : Density decreases linearly with temperature (283.15–328.15 K). Experimental data (e.g., 822.67 kg/m³ at 283.15 K to 778.04 kg/m³ at 328.15 K) fits a polynomial model:
    ρ(T)=aT2+bT+c\rho(T) = aT^2 + bT + c

where aa, bb, and cc are derived from regression analysis. This aids in predicting phase behavior in material science applications .

Q. What kinetic and mechanistic insights exist for hydrolysis reactions of analogous disiloxanes, and how might they apply to this compound?

  • Answer : Hydrolysis of dichlorotetramethyldisiloxane follows pseudo-first-order kinetics under acidic/basic conditions. Activation parameters (ΔH^\ddag, ΔS^\ddag) derived from Eyring plots suggest associative transition states. For 1,3-Diethenyl derivatives, steric effects from vinyl groups may reduce hydrolysis rates compared to methyl analogs .

Q. How can computational methods (e.g., DFT, QSPR) predict the reactivity and thermodynamic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculates electron density maps and transition states for reactions like hydrosilylation. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., polar surface area, logP) with properties like solubility or thermal stability. These methods guide experimental design for novel silicone polymers .

Q. What challenges arise in chromatographic analysis of this compound, and how can they be mitigated?

  • Answer : High volatility (low molecular weight) complicates GC retention, requiring low-temperature columns (e.g., DB-5MS) and splitless injection. In HPLC, use C18 columns with acetonitrile/water gradients. Matrix interference in mass spectrometry is minimized via derivatization (e.g., trimethylsilylation) .

Data Contradictions and Resolution

  • IR Spectral Assignments : Discrepancies in Si–O–Si stretching frequencies (1000–1100 cm1^{-1} vs. 1080–1120 cm1^{-1} in some studies) may arise from sample phase (neat vs. solution). Validate using attenuated total reflectance (ATR) for solid-state samples .
  • Density Variations : Small deviations in reported density values could stem from impurities or measurement techniques. Cross-check with differential scanning calorimetry (DSC) for phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Reactant of Route 2
Reactant of Route 2
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol

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